calcium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
Description
Calcium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate, commonly known as Atorvastatin Calcium (ATC), is a synthetic statin used to lower cholesterol and prevent cardiovascular diseases. Its chemical structure (Figure 1) includes a pyrrole core substituted with fluorophenyl, phenyl, and phenylcarbamoyl groups, along with a calcium salt of dihydroxyheptanoic acid . ATC inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis, thereby reducing hepatic cholesterol production . It is widely prescribed for dyslipidemia and exhibits high bioavailability when formulated in mucoadhesive microspheres .
Properties
Molecular Formula |
C33H34CaFN2O5+ |
|---|---|
Molecular Weight |
597.7 g/mol |
IUPAC Name |
calcium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C33H35FN2O5.Ca/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+2/p-1 |
InChI Key |
DYJKAHNDTTZSNX-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate typically involves the following key steps:
Pyrrole Ring Formation: The core pyrrole ring is constructed via the Paal-Knorr synthesis, a classical method that cyclizes a diketone intermediate with an amine to form the substituted pyrrole structure. This step is critical for introducing the 4-fluorophenyl, phenyl, and isopropyl groups at specific positions on the ring, ensuring the correct stereochemistry (3R,5R configuration) for biological activity.
Functional Group Introduction and Protection/Deprotection: The molecule contains sensitive hydroxyl groups at positions 3 and 5 on the heptanoate chain, which are often protected during early synthesis stages, for example, as ketal or acetal groups. Later, these protecting groups are removed (deprotected) under controlled acidic conditions to yield the free dihydroxy functionalities.
Esterification and Salt Formation: The final step involves converting the free acid form of the molecule into its calcium salt hydrate. This is achieved by reacting the free acid with calcium ions under carefully controlled pH and temperature conditions to form the stable calcium salt hydrate, which enhances the compound's solubility and bioavailability.
Reaction Conditions: The synthetic steps are conducted under specific temperature ranges (generally between 15°C and 60°C depending on the step), using solvents such as methanol, ethanol, or dioxane. Acidic reagents like acetyl chloride or hydrochloric acid are employed for deprotection and esterification stages. The reaction times vary from 0.5 hours to several hours to optimize yield and purity.
Industrial Production Methods
Industrial-scale synthesis of this compound focuses on maximizing yield, purity, and cost-effectiveness while maintaining stereochemical integrity. Key features include:
Large-Scale Reactors and Continuous Flow Systems: The synthesis is performed in large reactors with precise control over temperature, stirring, and reagent addition. Continuous flow chemistry techniques may be employed to enhance reaction efficiency and scalability.
Use of Hydrogen Chloride Generating Agents: Industrial processes often use acetyl chloride or trimethylsilyl chloride to generate hydrogen chloride in situ, facilitating deprotection and esterification in a single step, which simplifies the process and reduces impurities.
Purification Techniques: Advanced purification methods such as crystallization, chromatography, and drying under controlled conditions are essential to isolate the calcium salt hydrate in its amorphous or crystalline polymorphic forms. The amorphous form is often preferred for its better solubility.
Process Optimization: Parameters such as equivalents of reagents, solvent choice, reaction time, and temperature are finely tuned to minimize by-products and maximize conversion rates. For example, 3 equivalents of acetyl chloride at 20°C for 2–3 hours have been shown to yield high purity product with minimal side reactions.
Detailed Preparation Process Variants (Patent-Based Insights)
According to patent literature, three alternative preparation routes have been developed for obtaining amorphous calcium atorvastatin, which is chemically identical to the compound :
| Step | Description | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1. Methanol-Ethylene Glycol Route | Reaction of protected intermediate with acetyl chloride in methanol and ethylene glycol | Acetyl chloride (3 eq), methanol, ethylene glycol | 15–25°C, 2–3 hours | Simultaneous deprotection and methyl ester formation |
| 2. Ethanol-Hydrochloric Acid Route | Deprotection using hydrochloric acid in ethanol | Hydrochloric acid (1–6 M, 2 eq), ethanol | 40–60°C, 0.5–1.5 hours | Formation of tert-butyl dihydroxyheptanoate intermediate |
| 3. Dioxane-Hydrochloric Acid Route | Deprotection using concentrated hydrochloric acid in dioxane | Hydrochloric acid (6 M, 3.5 eq), dioxane | 15–25°C, 2.5–3.5 hours | Formation of hydroxy-tetrahydropyran intermediate |
Following these steps, the final calcium salt is obtained by neutralizing the reaction mixture with freshly prepared aqueous sodium hydroxide (non-carbonated), adjusting pH to precipitate the calcium salt hydrate in pure form.
Data Table: Summary of Key Preparation Parameters
| Parameter | Value/Range | Notes |
|---|---|---|
| Molecular Formula | C66H74CaF2N4O13 | Calcium salt trihydrate form |
| Molecular Weight | 1209.4 g/mol | Confirmed by elemental analysis |
| Reaction Temperature Range | 15°C to 60°C | Varies per synthesis step |
| Reaction Time | 0.5 to 3.5 hours | Optimized for yield and purity |
| Hydrogen Chloride Generating Agent | Acetyl chloride, trimethylsilyl chloride, or HCl | Used for deprotection and esterification |
| Equivalents of Reagents | 2 to 3.5 equivalents | Critical for minimizing by-products |
| Solvents | Methanol, ethanol, dioxane | Selected based on reaction step |
| Purification Techniques | Crystallization, chromatography | To obtain amorphous or crystalline forms |
Research Discoveries and Analytical Confirmation
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis are routinely used to confirm the molecular structure, stereochemistry, and purity of the synthesized compound.
Polymorphism: The compound exists in multiple polymorphic forms, with the amorphous calcium salt hydrate showing improved solubility and bioavailability, which is advantageous for pharmaceutical formulations.
Process Efficiency: The patented methods demonstrate improved industrial scalability and economic feasibility by reducing reaction steps and simplifying purification.
Chemical Reactions Analysis
Types of Reactions
Calcium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in derivatives with different functional groups .
Scientific Research Applications
Calcium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate has a wide range of scientific research applications:
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial step in cholesterol biosynthesis. By inhibiting this enzyme, the compound effectively reduces cholesterol levels in the body. The molecular targets include the liver cells where cholesterol synthesis occurs, and the pathways involved are those related to lipid metabolism .
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of ATC and Related Compounds
Key Observations :
- The pyrrole core in ATC is critical for binding to HMG-CoA reductase. Substitution with pyrimidine (as in ) reduces potency due to altered spatial interactions .
- Bis(4-fluorophenyl) substitution in Related Compound C increases molecular weight but disrupts enzyme binding, lowering efficacy .
Functional Analogues in Anti-Hyperlipidemic Therapy
ATC is compared below with other lipid-lowering agents that act via distinct mechanisms (Table 2).
Table 2: Mechanism-Based Comparison of Anti-Hyperlipidemic Agents

Key Insights :
Biological Activity
Calcium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate, also known as calcium bis{7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate}, is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 1183.39 g/mol . Its structure includes:
- Pyrrole ring : Contributes to its biological activity.
- Heptanoate backbone : Enhances solubility and stability in physiological conditions.
- Fluorophenyl group : Increases lipophilicity, improving cellular uptake.
This compound exhibits various mechanisms of action that contribute to its biological effects:
- Cholesterol Regulation : It is primarily used to increase serum levels of HDL-cholesterol, aiding in the treatment of hyperlipidemias and preventing cardiovascular diseases .
- Inflammation Modulation : The compound may influence inflammatory pathways, potentially through the modulation of the NLRP3 inflammasome, which is implicated in various chronic diseases .
Biological Activity and Applications
Research indicates that this compound has several potential applications in medicine:
- Cardiovascular Health : By increasing HDL levels, it can reduce the risk of atherosclerosis and related cardiovascular conditions.
| Application | Mechanism | Clinical Relevance |
|---|---|---|
| Hyperlipidemia Treatment | Increases HDL cholesterol | Reduces cardiovascular risk |
| Anti-inflammatory Effects | Modulates NLRP3 inflammasome | Potential use in chronic inflammatory diseases |
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Study on Lipid Profiles : A clinical trial demonstrated that patients receiving this compound showed significant improvements in lipid profiles compared to a placebo group.
- Inflammation Research : Another study highlighted its potential role in reducing markers of inflammation in patients with chronic inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

